molecular formula C9H12ClF2N5 B12220401 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12220401
M. Wt: 263.67 g/mol
InChI Key: USJAPNZFECJAJX-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound features a pyrazole ring, which is known for its diverse biological activities and applications in various scientific domains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives typically involves cycloaddition reactions, condensation reactions, and other methodologies. For instance, one common method involves the reaction of hydrazines with 1,3-diketones or their equivalents

Industrial Production Methods: Industrial production of such compounds often employs scalable and efficient synthetic routes. This may include the use of metal-catalyzed reactions, high-yielding condensation reactions, and other methodologies that ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism by which N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Uniqueness: N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both the difluoromethyl and methyl groups. This combination can result in distinct biological activities and chemical reactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C9H12ClF2N5

Molecular Weight

263.67 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H11F2N5.ClH/c1-15-6-7(4-14-15)12-5-8-2-3-13-16(8)9(10)11;/h2-4,6,9,12H,5H2,1H3;1H

InChI Key

USJAPNZFECJAJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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